Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate

Description

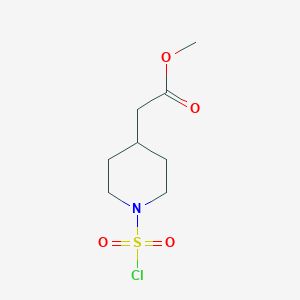

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is a piperidine derivative featuring a chlorosulfonyl group (-SO₂Cl) at the nitrogen atom and a methyl ester substituent at the 4-position of the piperidine ring. The chlorosulfonyl group enhances electrophilicity, making it reactive toward nucleophiles, while the ester moiety provides versatility for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-14-8(11)6-7-2-4-10(5-3-7)15(9,12)13/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHTQJETZNXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of 4-piperidone with chlorosulfonic acid, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.

Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate has several applications in scientific research, primarily due to its unique chemical structure featuring both chlorosulfonyl and piperidine moieties. This combination gives it specific reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Scientific Research Applications

Chemistry

this compound serves as an intermediate in synthesizing more complex organic molecules. Its chlorosulfonyl group can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create a variety of derivatives.

- Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with nucleophiles like amines or thiols under basic conditions.

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted piperidine derivatives, contingent on the specific reagents and conditions used.

Biology

This compound can be employed in studying enzyme inhibition and receptor binding because of its structural similarity to biologically active molecules. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thus modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Industry

this compound is used in producing specialty chemicals and as a building block for various industrial processes. Industrial production involves optimized synthetic routes for yield and purity, often using continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: Forms sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Converts the chlorosulfonyl group to a sulfonamide. Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

- Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or thiols under basic conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 2-(1-Chlorosulfonylpiperidin-4-yl)acetate and Analogues

Key Observations :

- Chlorosulfonyl vs. Chloropyridazinyl Substituents : The chlorosulfonyl group in the target compound confers higher electrophilicity compared to the chloropyridazinyl group in the analogue from . This difference likely influences reactivity in nucleophilic substitution or sulfonamide-forming reactions .

- Phosphoryl vs. Sulfonyl Groups : Methyl 2-[Bis(benzylthio)phosphoryl]acetate () acts as a phosphorus-based reagent for olefination, whereas the target compound’s sulfonyl group is more suited for sulfonylation or as a leaving group .

Ester Reactivity

- The methyl ester in the target compound is analogous to esters in other intermediates (e.g., ’s (S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate). However, the presence of the chlorosulfonyl group may sterically hinder ester hydrolysis or transesterification compared to simpler esters .

- In contrast, Methyl 2-[Bis(benzylthio)phosphoryl]acetate () leverages its phosphoryl group for stereoselective HWE reactions, achieving >90% yield in α,β-unsaturated ester synthesis under mild conditions .

Piperidine Ring Modifications

- The piperidine ring in the target compound is functionalized at both the 1- and 4-positions, unlike the compound in , which substitutes the 1-position with a heteroaromatic chloropyridazinyl group. This difference may affect ring conformation and biological activity .

Biological Activity

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : Methyl 2-(1-(chlorosulfonyl)piperidin-4-yl)acetate

- Molecular Formula : C8H14ClNO4S

- Molecular Weight : 239.72 g/mol

- CAS Number : 1403992-09-5

This compound acts primarily as an inhibitor of specific enzymes involved in various biological pathways. The chlorosulfonyl group is known to enhance the reactivity of the compound, allowing it to interact with nucleophilic sites in proteins, potentially leading to inhibition of target enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which play significant roles in tissue remodeling and cancer progression. The sulfonyl group may facilitate binding to the active site of MMPs, thereby inhibiting their activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, showing promising results in several areas:

Anticancer Activity

Recent studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated efficacy against breast cancer and lung cancer cells by disrupting cellular signaling pathways involved in growth and survival.

Case Studies

- Breast Cancer Inhibition : A study demonstrated that derivatives of piperidine compounds significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the inhibition of MMPs, which are crucial for cancer metastasis.

- Lung Cancer Cell Line Study : In another investigation, this compound showed a reduction in lung cancer cell proliferation by inducing cell cycle arrest at the G1 phase.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | MMP Inhibition | |

| Apoptosis Induction | Disruption of signaling | |

| Cell Proliferation | Cell cycle arrest |

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has moderate toxicity. It is classified as harmful if swallowed and may cause skin irritation. Safety measures should be taken during handling to minimize exposure risks.

Q & A

Q. Optimization Tips :

- Use Schlenk techniques to exclude moisture.

- Monitor reaction progress via TLC or HPLC (e.g., using sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 with methanol ).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methyl ester group typically resonates at δ ~3.6–3.7 ppm (¹H) and δ ~50–55 ppm (¹³C) .

- X-ray crystallography : Single-crystal studies (e.g., using SHELX programs ) resolve the 3D structure. Key parameters for similar piperidine derivatives include:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Monoclinic (C2/c) | |

| Cell dimensions | a = 29.96 Å, b = 20.40 Å | |

| Hydrogen bonding | N–H⋯O interactions (~2.8 Å) |

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 317.79 for related compounds ).

Basic: How is purity assessed, and what chromatographic systems are recommended?

Answer:

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) . Retention times are calibrated against reference standards.

- Melting point : Sharp melting ranges (e.g., 150–152°C) indicate purity.

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How are crystallographic data contradictions resolved during structural refinement?

Answer:

Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Strategies include:

- SHELX refinement : Use SHELXL-2018 for iterative least-squares adjustments. Apply TWIN/BASF commands for twinned crystals .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯O) against geometric criteria (distance <3.0 Å, angle >120°) .

- Cross-validation : Compare experimental data (XRD) with computational models (DFT) to confirm torsion angles and conformations .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Answer:

- Piperidine ring modifications : Introducing substituents (e.g., fluorobenzyl groups) alters steric and electronic profiles, impacting receptor binding .

- Sulfonyl group tuning : Replace chlorosulfonyl with methylsulfonyl to modulate solubility and metabolic stability .

- Ester hydrolysis : Convert the methyl ester to a free acid for improved pharmacokinetics, as seen in related compounds .

Q. Example SAR Table :

| Modification | Bioactivity Impact | Source |

|---|---|---|

| Fluorobenzyl addition | Increased CNS permeability | |

| Sulfonyl group removal | Reduced cytotoxicity |

Advanced: How should conflicting analytical data (e.g., NMR vs. XRD) be addressed?

Answer:

- Cross-technique validation : Compare NMR-derived torsional angles with XRD data. For example, a -126.2° C3–C4–C6–C9 torsion in XRD should align with coupling constants in NMR.

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that XRD static models may miss .

- Computational docking : Validate conflicting data with molecular dynamics simulations (e.g., Gaussian 16) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.